molecular formula C11H12O2S B14347318 3,4-Dihydro-2h-thiochromen-4-yl acetate CAS No. 94442-86-1

3,4-Dihydro-2h-thiochromen-4-yl acetate

Cat. No.: B14347318
CAS No.: 94442-86-1
M. Wt: 208.28 g/mol
InChI Key: DSAKISLNJIPFJH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2h-thiochromen-4-yl acetate is a chemical compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2h-thiochromen-4-yl acetate typically involves the reaction of thiochromene derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiochromene ring. Common solvents used in this reaction include dichloromethane and toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2h-thiochromen-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The thiochromene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the acetate group can lead to the formation of alcohols.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dihydro-2h-thiochromen-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiochromene derivatives.

    Medicine: Thiochromene derivatives, including this compound, are being investigated for their anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2h-thiochromen-4-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The thiochromene ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-chromen-4-yl acetate: Similar in structure but contains an oxygen atom instead of sulfur.

    3,4-Dihydro-2H-thiochromen-4-yl chloride: Similar but with a chloride group instead of an acetate group.

    3,4-Dihydro-2H-thiochromen-4-yl alcohol: Similar but with an alcohol group instead of an acetate group.

Uniqueness

3,4-Dihydro-2h-thiochromen-4-yl acetate is unique due to the presence of both the thiochromene ring and the acetate group, which confer distinct chemical reactivity and potential applications. The sulfur atom in the thiochromene ring can participate in unique interactions that are not possible with oxygen-containing analogs, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-8(12)13-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAKISLNJIPFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCSC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295919
Record name 3,4-dihydro-2h-thiochromen-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94442-86-1
Record name NSC106279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dihydro-2h-thiochromen-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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